4-Epidoxycycline
Overview
Description
4-Epidoxycycline is a derivative of the antibiotic doxycycline. It is known for its unique chemical structure and properties. The compound has the molecular formula C22H24N2O8 and a molecular weight of 444.44 g/mol . Unlike doxycycline, this compound lacks antibiotic activity, making it a valuable tool in various scientific research applications .
Mechanism of Action
Target of Action
4-Epidoxycycline is a derivative of the antibiotic doxycycline . It is used to inactivate the transactivator protein tTA or activate the reverse transactivator rtTA protein in Tet-Off- and Tet-On-based gene expression systems in vitro and in mice .
Mode of Action
Unlike doxycycline, this compound lacks antibiotic activity . It is an alternative to doxycycline to control gene expression in conditional mouse models . It interacts with the transactivator proteins tTA and rtTA, which are part of the Tet-Off and Tet-On gene expression systems, respectively .
Biochemical Pathways
The biochemical pathways affected by this compound are related to gene expression control. By interacting with the transactivator proteins tTA and rtTA, this compound can influence the expression of specific genes in the Tet-Off and Tet-On systems .
Pharmacokinetics
It is known to be a hepatic metabolite of doxycycline
Result of Action
The primary result of this compound’s action is the control of gene expression in the Tet-Off and Tet-On systems .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with the transactivator protein tTA or the reverse transactivator rtTA protein
Cellular Effects
4-Epidoxycycline has been shown to have less off-target consequences on mitochondrial health This suggests that it may have a less disruptive effect on cellular processes compared to doxycycline
Molecular Mechanism
It is known to interact with the transactivator protein tTA or the reverse transactivator rtTA protein
Metabolic Pathways
It is known that this compound is the 4-epimer hepatic metabolite of doxycycline , suggesting that it is produced in the liver
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Epidoxycycline involves the epimerization of doxycycline at the C-4 position. This process can be achieved through various chemical reactions, including the use of strong acids or bases under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Epidoxycycline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-Epidoxycycline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in gene expression studies, particularly in the Tet-On/Tet-Off gene expression systems.
Comparison with Similar Compounds
Doxycycline: A widely used antibiotic with similar chemical structure but different biological activity.
Tetracycline: Another antibiotic in the same family, known for its broad-spectrum antimicrobial properties.
Minocycline: A tetracycline derivative with enhanced lipid solubility and broader spectrum of activity.
Uniqueness of 4-Epidoxycycline: this compound is unique due to its lack of antibiotic activity, making it suitable for use in gene expression studies without the confounding effects of antibiotic activity. This sets it apart from other tetracycline derivatives, which are primarily used for their antimicrobial properties .
Properties
IUPAC Name |
(4R,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15+,17-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRLCUYIXIAHR-NLJUDYQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316643 | |
Record name | 4-Epidoxycycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6543-77-7 | |
Record name | 4-Epidoxycycline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006543777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Epidoxycycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-EPIDOXYCYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR57F2W7Q6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 4-epidoxycycline compare to doxycycline in terms of its effects on gene expression?
A: Both doxycycline and this compound have been shown to influence gene expression in eukaryotic systems, potentially causing off-target effects when used in gene expression control systems like Tet-On/Tet-Off []. Research in Saccharomyces cerevisiae demonstrated that doxycycline elicited the most significant gene expression changes compared to tetracycline and this compound, suggesting that this compound might offer a more targeted approach with fewer off-target effects [].
Q2: Is this compound metabolized in the body like other tetracycline antibiotics?
A: While some tetracyclines undergo metabolism, research suggests that both doxycycline and its epimer, this compound, are relatively metabolically inert []. Studies in human volunteers found that the majority of ingested doxycycline was excreted unchanged. Only minor amounts of this compound were detected in urine and feces, indicating limited metabolic conversion [].
Q3: Can this compound be detected in animal tissues after doxycycline administration?
A: Yes, this compound has been detected in various animal tissues after doxycycline administration. Studies in pigs administered doxycycline via drinking water revealed the presence of this compound in kidney, liver, skin, fat, and muscle tissues []. These findings highlight the importance of analytical methods capable of differentiating between doxycycline and its 4-epimer for accurate residue monitoring.
Q4: What analytical methods are available to detect and quantify both doxycycline and this compound in biological samples?
A: Several analytical techniques have been developed to specifically detect and quantify both doxycycline and this compound. High-performance liquid chromatography (HPLC) methods coupled with fluorescence detection have proven effective in separating and quantifying these compounds in various matrices, including animal tissues [, ]. Additionally, ultra-performance liquid chromatography (UPLC) with ultraviolet detection has also been successfully employed to analyze doxycycline, this compound, and 6-epidoxycycline in aquatic animal muscle tissues []. These methods offer high sensitivity and selectivity, enabling accurate residue analysis for food safety monitoring and pharmacokinetic studies.
Q5: Are there any potential applications for this compound in research?
A: Emerging research points towards potential applications of this compound in research. One study explored its use as an alternative to doxycycline in controlling gene expression within conditional mouse models []. Although limited information is available, this suggests this compound might hold promise as a tool for genetic research, particularly in systems where the off-target effects of doxycycline are a concern.
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